N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of an ethoxyphenyl group, a pyrazolyl group, and a nicotinamide moiety. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
The compound can be synthesized through several methods, which involve the formation of its core structure followed by the introduction of specific functional groups. The synthesis typically requires starting materials like nicotinic acid and appropriate pyrazole derivatives.
N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide falls under the category of heterocyclic compounds due to the presence of the pyrazole ring. It is also classified as a pharmaceutical intermediate due to its potential applications in drug development.
The synthesis of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide generally involves multi-step procedures:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, can vary significantly depending on the desired yield and purity of the final product. Optimizing these parameters is crucial for successful synthesis.
The molecular structure of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide can be represented as follows:
The compound features:
The structural integrity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific biological targets. Research indicates that structural variations in similar compounds can modulate biological activities such as enzyme inhibition or receptor binding, suggesting that this compound may exhibit diverse biological effects based on its unique structure.
N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is typically a solid at room temperature and may exhibit crystalline characteristics depending on its synthesis route.
Key chemical properties include:
Relevant data for physical properties can be obtained through standard characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has several scientific research applications:
This compound's unique structural features make it valuable for researchers aiming to develop new pharmaceuticals or study biological mechanisms at a molecular level.
The synthesis of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide relies on sequential heterocyclic coupling and amidation reactions. A representative four-step route begins with the preparation of ethyl 6-chloronicotinate through chlorination of commercially available ethyl 6-hydroxynicotinate using phosphorus oxychloride under reflux conditions (yield: 85-92%). Subsequent nucleophilic aromatic substitution introduces the pyrazole moiety by reacting ethyl 6-chloronicotinate with excess 1H-pyrazole in dimethylformamide at 120°C for 12-16 hours, yielding ethyl 6-(1H-pyrazol-1-yl)nicotinate (74-82% yield). Saponification with lithium hydroxide in tetrahydrofuran/water (3:1) at ambient temperature provides the carboxylic acid intermediate (quantitative yield). The final amidation employs 4-ethoxyaniline with coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate in the presence of N,N-diisopropylethylamine, yielding the target compound in 65-72% yield after purification by recrystallization from ethanol/water mixtures [2] .
Table 1: Key Synthetic Intermediates and Conditions
Step | Intermediate | Key Reagents/Conditions | Yield Range |
---|---|---|---|
1 | Ethyl 6-chloronicotinate | POCl₃, reflux, 4h | 85-92% |
2 | Ethyl 6-(1H-pyrazol-1-yl)nicotinate | 1H-pyrazole, DMF, 120°C, 12-16h | 74-82% |
3 | 6-(1H-Pyrazol-1-yl)nicotinic acid | LiOH, THF/H₂O, rt, 3h | >95% |
4 | N-(4-Ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide | HBTU, DIPEA, DMF, rt, 12h | 65-72% |
Optimization studies reveal that substituting phosphorus oxychloride with phosphoryl chloride in Step 1 enhances reproducibility by minimizing side product formation. For the amidation step, screening coupling agents demonstrated that propylphosphonic anhydride provides comparable yields (68%) to O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate while reducing epimerization risks. Temperature control during pyrazole substitution is critical—exceeding 130°C promotes dialkylation impurities, requiring chromatographic removal [2] .
Regioselectivity challenges manifest primarily during pyrazole installation and subsequent electrophilic substitutions. The unsymmetrical pyrazole ring exhibits preferential N1-alkylation over N2-alkylation by a 12:1 ratio due to steric and electronic factors, confirmed through nuclear magnetic resonance analysis of reaction mixtures. Computational modeling (density functional theory, M06-2X/6-311G**) indicates the N1-nitrogen possesses higher nucleophilicity (Fukui function f⁻ = 0.052) than the N2-nitrogen (f⁻ = 0.037), rationalizing observed regiochemistry [3].
Electrophilic substitution on the pyrazole ring occurs selectively at C4. Bromination using bromine in acetic acid at 60°C yields 4-bromo-1-(5-(ethoxycarbonyl)pyridin-2-yl)-1H-pyrazole with 89% regioselectivity. This selectivity arises from substantial electron density localization at C4 (Mulliken charge = -0.21) versus C3/C5 (charges = -0.12 and -0.15, respectively), as determined through molecular electrostatic potential mapping. Subsequent Suzuki-Miyaura coupling enables introduction of diverse aryl/heteroaryl groups (e.g., 4-fluorophenylboronic acid, 2-thienylboronic acid) using tetrakis(triphenylphosphine)palladium catalyst in dimethoxyethane/water (4:1) at 80°C, yielding 70-85% of 4-substituted derivatives [3].
Table 2: Regioselective Modifications of the Pyrazole Ring
Position | Modification | Conditions | Regioselectivity Ratio |
---|---|---|---|
N1 | Pyrazole alkylation | K₂CO₃, DMF, 80°C | 12:1 (N1:N2) |
C4 | Bromination | Br₂, AcOH, 60°C | 89% C4-selectivity |
C4 | Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | >95% |
The nicotinamide 4-position also tolerates halogenation (N-bromosuccinimide in acetonitrile, 0°C) to install bromine for cross-coupling, though this requires protection of the amide nitrogen to prevent oxidation. Alternatively, directed ortho-metalation using lithium diisopropylamide at -78°C enables direct functionalization without protection [3] .
Microwave-assisted synthesis significantly enhances efficiency in pyrazole-nicotinamide coupling. Irradiating a mixture of ethyl 6-chloronicotinate and 1H-pyrazole in dimethyl sulfoxide at 150°C for 20 minutes achieves 95% conversion compared to 72% after 16 hours under conventional heating, reducing energy input by 90-fold. This method suppresses dimeric impurities observed in prolonged thermal reactions .
Solvent-free mechanochemical amidation employs ball milling technology. Combining 6-(1H-pyrazol-1-yl)nicotinic acid and 4-ethoxyaniline with solid O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and potassium carbonate in a high-energy mill for 60 minutes delivers 89% isolated yield with minimal purification. Life cycle assessment confirms this approach reduces E-factor (kg waste/kg product) from 32 (solution-phase) to 4.2, primarily by eliminating solvent waste .
Catalytic improvements include using copper-doped magnetic nanoparticles (Fe₃O₄@SiO₂-Cu(II)) for pyrazole coupling. These nanoparticles facilitate the reaction in aqueous ethanol at 70°C with 0.5 mol% loading, achieving 98% conversion within 3 hours. Catalyst recovery via magnetic separation allows five recycles without significant activity loss (yield drop: 98% → 93%). Additionally, enzymatic amidation using Candida antarctica lipase B immobilized on mesoporous silica enables amide bond formation in tert-butanol at 45°C, yielding 82% product with exceptional atom economy (E-factor = 1.8) [7].
Bioisosteric replacement of the ethoxy group expands structure-activity relationship insights. Converting the 4-ethoxy moiety to 4-(2,2,2-trifluoroethoxy) via nucleophilic substitution on the corresponding bromo precursor enhances metabolic stability in human liver microsomes (t₁/₂ increased from 42 to 128 minutes). Alternatively, replacing the phenyl ring with pyridin-4-yl improves aqueous solubility (from 18 µM to 156 µM) while maintaining target affinity, as confirmed through LogP measurements (calculated partition coefficient) and nuclear magnetic resonance binding assays .
Ketone-to-oxime conversion generates critical pharmacophores. Treating N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide with hydroxylamine hydrochloride in pyridine/ethanol (1:2) at 60°C produces the E-oxime derivative exclusively, confirmed through single-crystal X-ray analysis. This modification enhances tubulin polymerization inhibition (IC₅₀ = 0.11 µM vs. 0.54 µM for parent compound) by enabling additional hydrogen bonding with β-tubulin's Thr179 residue, as revealed through molecular docking studies .
Prodrug derivatization addresses bioavailability limitations. Esterification of the nicotinamide carbonyl with pivaloyloxymethyl chloride in acetonitrile yields the bioreversible prodrug, which demonstrates 5.3-fold higher intestinal permeability in Caco-2 cell monolayers compared to the parent molecule. Hydrolysis studies confirm quantitative reconversion to the active compound within 60 minutes in human plasma, indicating efficient enzymatic activation [7].
Conformational restriction via ring fusion modulates target selectivity. Incorporating the pyrazole-N1 and ortho phenyl carbon into a cyclopropyl bridge rigidifies the structure. This constrained analog exhibits 40-fold selectivity for cyclin-dependent kinase 2 over protein kinase A, attributed to reduced conformational entropy penalty upon binding, as supported by isothermal titration calorimetry data (ΔΔG = -3.2 kcal/mol) [3] .
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: